5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole
Overview
Description
5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group, a nitro group, and a perfluoro(1-propoxyethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by nitration and subsequent fluorination to introduce the perfluoro(1-propoxyethyl) group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The perfluoro(1-propoxyethyl) group imparts unique physicochemical properties, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-bromo-5(3)-methyl-3(5)-perfluoro(1-propoxyethyl)pyrazole: Similar in structure but with an acetyl and bromo group instead of a nitro group.
3(5)-Aminopyrazoles: Serve as precursors for the synthesis of condensed heterocyclic systems.
Uniqueness
5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole is unique due to its combination of a nitro group and a perfluoro(1-propoxyethyl) group, which imparts distinct reactivity and physicochemical properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F11N3O3/c1-2-3(23(24)25)4(22-21-2)5(10,7(13,14)15)26-9(19,20)6(11,12)8(16,17)18/h1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNFQQYSZYSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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